1-(2-Benzylphenyl)hydrazine dihydrochloride
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Overview
Description
1-(2-Benzylphenyl)hydrazine dihydrochloride is an organic compound with the molecular formula C13H16Cl2N2. It is a derivative of hydrazine and is often used in various chemical reactions and research applications. This compound is known for its unique structure, which includes a benzyl group attached to a phenyl ring, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Benzylphenyl)hydrazine dihydrochloride typically involves the reaction of benzylhydrazine with 2-chlorobenzaldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then reduced to the desired hydrazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-(2-Benzylphenyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazones or other hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazones and other hydrazine derivatives.
Substitution: Various substituted benzylphenyl derivatives.
Scientific Research Applications
1-(2-Benzylphenyl)hydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in cancer research.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Benzylphenyl)hydrazine dihydrochloride involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This compound can also interact with proteins and nucleic acids, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
Benzylhydrazine dihydrochloride: Similar in structure but lacks the phenyl ring.
Phenylhydrazine: Contains a phenyl group but lacks the benzyl group.
Hydrazobenzene: Consists of two phenyl groups connected by a hydrazine linkage.
Uniqueness
1-(2-Benzylphenyl)hydrazine dihydrochloride is unique due to its combined benzyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
Molecular Formula |
C13H16Cl2N2 |
---|---|
Molecular Weight |
271.18 g/mol |
IUPAC Name |
(2-benzylphenyl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C13H14N2.2ClH/c14-15-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11;;/h1-9,15H,10,14H2;2*1H |
InChI Key |
AERFCIVWCJHJLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2NN.Cl.Cl |
Origin of Product |
United States |
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